N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-16-6-7-17-18(12-16)26-20(23-17)24(13-14-8-10-22-11-9-14)19(25)15-4-2-1-3-5-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEVOEWQKBUIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Formation of 6-chlorobenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with 2-chlorobenzoyl chloride under acidic conditions to form the benzo[d]thiazole ring with a chlorine substituent at the 6-position.
Attachment of the Pyridin-4-ylmethyl Group: The 6-chlorobenzo[d]thiazole is then reacted with 4-pyridinemethanol in the presence of a base such as potassium carbonate to introduce the pyridin-4-ylmethyl group.
Formation of Benzamide: Finally, the intermediate product is reacted with benzoyl chloride in the presence of a base like triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-4-ylmethyl group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the pyridin-4-ylmethyl group.
Reduction: Amines derived from any nitro groups.
Substitution: Various substituted benzo[d]thiazoles depending on the nucleophile used.
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide depends on its specific application:
Biological Activity: It may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. For example, it could inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation.
Therapeutic Effects: The compound’s structure allows it to interact with cellular components, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
The target compound’s benzothiazole core and pyridinylmethyl group differentiate it from related analogs. Key comparisons include:
Table 1: Substituent Profiles and Physical Properties
Key Observations :
- Chlorine vs.
- Pyridine Positioning : The pyridin-4-ylmethyl group in the target compound differs from pyridin-3-yl substituents in analogs like 4d, which may alter binding interactions in biological systems .
- Spectral Trends : Aromatic protons in benzothiazole derivatives typically resonate between 7.5–8.5 ppm, consistent across analogs .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a pyridine group, which is known for enhancing biological activity through specific interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 317.81 g/mol.
Antitumor Activity
Research indicates that compounds bearing the benzo[d]thiazole structure exhibit significant antitumor properties . For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Case Study : A study reported that similar compounds demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cancer cell lines, indicating potent cytotoxicity .
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent . The presence of electron-withdrawing groups such as chlorine enhances its activity against bacterial strains.
- Research Findings : A separate investigation highlighted that derivatives with similar structures exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin .
| Compound | Activity Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 1.61 | |
| Compound B | Antimicrobial | 23.30 | |
| N-(6-chlorobenzo...) | Antimicrobial | Comparable |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : It has been observed to induce programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound:
- Substituent Effects : The presence of halogens (like chlorine) and other electron-withdrawing groups significantly enhances the biological activity.
- Linker Variations : Modifications in the linker between the thiazole and pyridine moieties can affect the binding affinity to biological targets.
Q & A
Q. Critical Considerations :
- Moisture-sensitive steps require inert atmospheres.
- Monitor reaction progress via TLC or LC-MS to optimize yields (~50–70%) .
Basic: Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinylmethyl integration at δ 4.8–5.2 ppm; chlorobenzo[d]thiazole aromatic signals) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₀H₁₅ClN₃OS) .
- HPLC-PDA : Assess purity (>98%) and detect trace impurities .
Data Interpretation : Compare spectral data with computational predictions (e.g., PubChem CID-based simulations) .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or aminoacyl-tRNA synthetases (IC₅₀ determination) .
Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO ≤0.1%) .
Advanced: How do structural modifications (e.g., chloro vs. bromo substituents) influence bioactivity?
Methodological Answer:
SAR Study Design :
Synthesize Analogues : Replace the 6-chloro group with bromo, methyl, or fluoro substituents .
Comparative Assays : Test analogues in parallel for cytotoxicity (MTT) and enzyme inhibition (e.g., AARS).
Q. Key Findings from Evidence :
- Chloro vs. Bromo : Bromo analogues (e.g., N-(4-bromobenzo[d]thiazol-2-yl) derivatives) show enhanced lipophilicity but reduced solubility, impacting cellular uptake .
- Pyridine Position : Pyridin-4-ylmethyl (vs. pyridin-3-ylmethyl) improves target binding due to spatial orientation .
Advanced: What mechanistic hypotheses exist for this compound’s biological activity?
Methodological Answer:
- Target Hypothesis : Likely inhibits aminoacyl-tRNA synthetases (AARS) in pathogens or cancer cells, disrupting protein synthesis (observed in mycobacterial AARS inhibition for similar compounds) .
- Validation Methods :
- Surface Plasmon Resonance (SPR) : Measure binding affinity to purified AARS .
- Gene Knockdown : siRNA-mediated AARS silencing to compare phenotypic effects with compound treatment .
Contradictions : Some studies report off-target kinase inhibition (e.g., JAK2), necessitating kinome-wide profiling .
Advanced: How can researchers resolve contradictory data on this compound’s solubility and stability?
Methodological Answer:
- Solubility Optimization :
- Use co-solvents (e.g., PEG-400) or sulfonate salt formation (evidenced in ethylsulfonyl derivatives) .
- LogP determination via shake-flask method to guide formulation .
- Stability Studies :
- Forced degradation under acidic/alkaline conditions (HPLC monitoring) .
- Lyophilization for long-term storage (−80°C, argon atmosphere) .
Data Reconciliation : Cross-validate using orthogonal methods (e.g., NMR vs. LC-MS for degradation products) .
Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated sulfonamides) to enhance oral bioavailability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous solubility and target tissue accumulation .
- Metabolic Stability : Liver microsome assays to identify cytochrome P450 liabilities; modify metabolically labile sites (e.g., methyl groups on pyridine) .
Advanced: How can target engagement be conclusively demonstrated in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat-shock treated lysates probed via Western blot to confirm target stabilization .
- Click Chemistry Probes : Incorporate alkyne tags into the compound for pull-down assays and target identification via MS/MS .
Validation : CRISPR-Cas9 knockout of putative targets to abrogate compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
